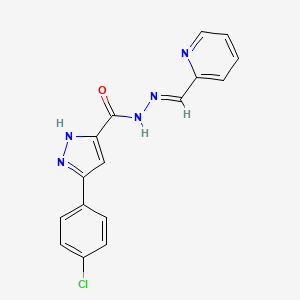

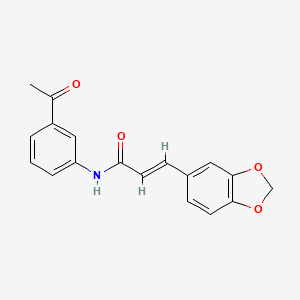

![molecular formula C19H26N8O2 B5544727 3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5544727.png)

3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with structures similar to "3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine" have been synthesized and evaluated for their pharmacological activities, showcasing a broad spectrum of biological effects. These compounds often include piperazine and pyridazine moieties, which are integral to their activity and properties.

Synthesis Analysis

The synthesis of N-aryl(pyrimidinyl) piperazinylalkyl (hydroxyalkyl) derivatives of 1,2,3,4-tetra- and hexahydropyrido[3,4-d]pyridazines has been described, with some compounds showing biological activity in preliminary pharmacological tests (Śladowska et al., 1996). This process involves complex reactions that yield a variety of pharmacologically active derivatives.

Molecular Structure Analysis

The molecular structure of compounds in this class has been extensively analyzed using various spectroscopic techniques, including IR, NMR, and LC-MS. These studies have confirmed the complex structures of the synthesized compounds and provided insights into their potential mechanisms of action.

Chemical Reactions and Properties

Reactivity studies indicate that these compounds can undergo various chemical reactions, producing a range of derivatives. These reactions include condensation with aromatic aldehydes, cycloalkylation with halocompounds, and nucleophilic substitution reactions, which significantly impact their chemical properties and biological activities.

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystalline structure, have been determined for these compounds. For example, crystal structure analysis of a related compound revealed weak intermolecular C—H⋯N hydrogen-bond interactions stabilizing the crystal structure (Arslan et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Research has led to the synthesis of N-arylpiperazinylalkyl derivatives of 1,4-dioxo and 1,4,5-trioxo-1,2,3,4-tetrahydropyrido[3,4-d]pyridazines, showcasing the chemical versatility and potential pharmacological activities of compounds related to your query. These derivatives were achieved through reactions involving piperazinylalkyl intermediates, highlighting the compound's utility in creating pharmacologically active molecules (Śladowska et al., 1995).

Antiviral Properties

- A compound closely related to your query, R 61837 or 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine, has been identified as a potent inhibitor of rhinoviruses, demonstrating significant antiviral activity at concentrations that do not inhibit HeLa cell growth. This highlights the potential application of similar compounds in treating viral infections (Andries et al., 2005).

Antimicrobial and Antifungal Activities

- Sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety have shown in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities. These findings suggest the compound's framework can be modified to enhance antimicrobial properties (Bhatt et al., 2016).

Antidiabetic Potential

- Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, indicating their use as anti-diabetic medications. This research demonstrates the role of piperazine derivatives in developing treatments for diabetes through enzyme inhibition and insulinotropic activities (Bindu et al., 2019).

CNS and Antioxidant Properties

- Derivatives of pyridothiazine-1,1-dioxide with substituted piperazinyl and piperidinyl side chains have shown analgesic action and moderate antioxidant properties under pharmacological CNS screening, suggesting their utility in pain management and as potential neuroprotective agents (Malinka et al., 2002).

Anti-inflammatory and Analgesic Properties

- Novel quinazolinone derivatives with N and O heterocyclic moieties have demonstrated promising anti-inflammatory and analgesic activities. This research underscores the potential of piperazine and pyridazine derivatives in developing new anti-inflammatory and analgesic agents (Mosaad et al., 2010).

Eigenschaften

IUPAC Name |

1-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-pyrimidin-2-yloxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N8O2/c1-24-7-9-25(10-8-24)16-3-4-17(23-22-16)26-11-13-27(14-12-26)18(28)15-29-19-20-5-2-6-21-19/h2-6H,7-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEODIIXNONWLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

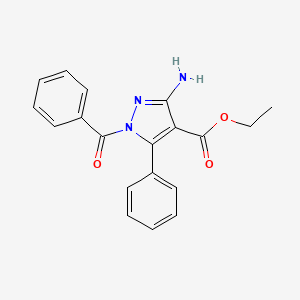

![N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544646.png)

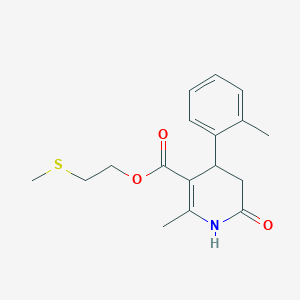

![N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5544651.png)

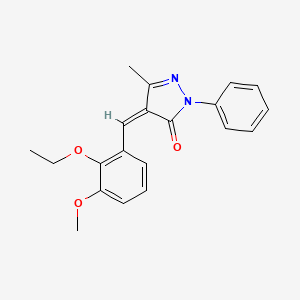

![3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544660.png)

![4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)

![N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B5544699.png)

![6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5544706.png)

![1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5544712.png)

![6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5544723.png)

![6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5544730.png)